Eremomycin

Description

Properties

CAS No. |

110865-90-2 |

|---|---|

Molecular Formula |

C73H89ClN10O26 |

Molecular Weight |

1558.0 g/mol |

IUPAC Name |

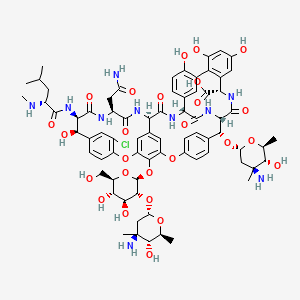

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |

InChI Key |

UECIPBUIMXSXEI-BNSVOVDNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-82846B A 82846A A82846A eremomycin |

Origin of Product |

United States |

Eremomycin: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremomycin is a glycopeptide antibiotic belonging to the same structural class as vancomycin. First discovered by researchers at the Gause Institute of New Antibiotics in the former Soviet Union, it has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activity of Eremomycin, with a focus on the experimental methodologies employed in its characterization.

Discovery and History

Eremomycin was isolated from the fermentation broth of Amycolatopsis orientalis (formerly classified as Nocardia orientalis and Streptomyces orientalis).[1][2] The discovery was a result of screening programs for new antibiotics at the Gause Institute of New Antibiotics, a prominent institution in the field of antibiotic research.[1] The producing strain, A. orientalis INA 238, was the source from which Eremomycin was first identified.[1]

Chemical Structure and Properties

The chemical structure of Eremomycin was elucidated through a combination of chemical and spectroscopic methods, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.[3][4] It is a complex glycopeptide with a heptapeptide backbone, similar to vancomycin. Key structural features that differentiate it from vancomycin include its sugar and chlorine content. The aglycone of Eremomycin contains monodechlorovancomycinic acid.[3]

Experimental Protocols

Isolation and Purification of Eremomycin

A general workflow for the isolation and purification of Eremomycin from a fermentation culture of Amycolatopsis orientalis is outlined below. This process involves fermentation, separation of the biomass, and subsequent chromatographic purification of the supernatant.

Methodology:

-

Fermentation: Amycolatopsis orientalis is cultured in a suitable fermentation medium under optimized conditions of pH (around 7.6), temperature (approximately 29°C), aeration, and agitation to maximize Eremomycin production.[5]

-

Biomass Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the culture supernatant containing the dissolved Eremomycin.

-

Filtration: The supernatant is filtered to remove any remaining particulate matter.

-

Cation Exchange Chromatography: The filtered supernatant is passed through a column packed with a cation exchange resin. Eremomycin, being a basic compound, binds to the resin.

-

Elution: The bound Eremomycin is eluted from the resin using a basic solution, such as ammonium hydroxide.

-

Reversed-Phase Chromatography: The eluate is further purified using reversed-phase high-performance liquid chromatography (HPLC) to separate Eremomycin from other co-eluted compounds.

-

Lyophilization: The purified Eremomycin fractions are lyophilized (freeze-dried) to obtain the final product as a stable powder.

Structure Elucidation

The definitive structure of Eremomycin was established using a combination of advanced spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified Eremomycin is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O).

-

1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number and types of protons present in the molecule. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is obtained to determine the number and types of carbon atoms. This typically requires a larger number of scans due to the lower natural abundance of 13C.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity between atoms. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular framework.[4][6]

-

3.2.2. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

-

HPLC-MS Analysis: A solution of Eremomycin is injected into an HPLC system coupled to a mass spectrometer (LC-MS).

-

HPLC: A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of a modifying agent like formic acid to ensure good peak shape and ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition.[7]

-

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the resulting fragment ions are analyzed to provide structural information about the different components of the molecule, such as the peptide backbone and the sugar moieties.[7]

Antibacterial Susceptibility Testing

The in vitro activity of Eremomycin is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Methodology:

-

Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Eremomycin Dilutions: A stock solution of Eremomycin is prepared, and serial two-fold dilutions are made in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of Eremomycin that completely inhibits visible bacterial growth.

Mechanism of Action

Eremomycin, like other glycopeptide antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.

By binding to the D-Ala-D-Ala moiety, Eremomycin sterically hinders the two key enzymes involved in the final stages of peptidoglycan synthesis:

-

Transglycosylase: This enzyme is responsible for elongating the glycan chains of the peptidoglycan.

-

Transpeptidase: This enzyme cross-links the peptide side chains, providing structural integrity to the cell wall.

The inhibition of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Antibacterial Activity

Eremomycin exhibits potent activity against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Eremomycin and its derivatives against susceptible and resistant strains of clinically important pathogens.

Table 1: Antibacterial Activity of Eremomycin and its Derivatives against Susceptible Gram-positive Bacteria

| Compound | S. aureus ATCC 29213 | S. aureus R-2 | S. haemolyticus 602 | S. pneumoniae ATCC 6305 | E. faecium 4 | E. faecalis 559 |

| Vancomycin | 1 | 1 | 1 | 0.5 | 2 | 2 |

| Eremomycin | 0.5 | 0.5 | 0.5 | 0.25 | 1 | 1 |

| Eremomycin Derivative 4a | 0.5 | 0.5 | 0.5 | 0.12 | 0.5 | 1 |

| Eremomycin Derivative 4e | 0.25 | 0.25 | 0.25 | 0.06 | 0.25 | 0.5 |

| MIC values are presented in µg/mL. Data sourced from[4]. |

Table 2: Antibacterial Activity of Eremomycin and its Derivatives against Vancomycin-Resistant Gram-positive Bacteria

| Compound | S. aureus 3797 (VISA) | S. aureus 3798 (VISA) | E. faecium 2 (VanA) | E. faecium 3576 (VanA) | E. faecalis 9 (VanA) | E. faecalis 583 (VanB) | E. gallinarum BΠ 4147 (VanC) |

| Vancomycin | 4 | 4 | >128 | >128 | >128 | 4 | 2 |

| Eremomycin | 2 | 2 | 64 | 128 | 64 | 2 | 1 |

| Eremomycin Derivative 4a | 1 | 1 | 4 | 4 | 4 | 1 | 0.5 |

| Eremomycin Derivative 4e | 0.5 | 1 | 2 | 2 | 2 | 0.5 | 0.25 |

| MIC values are presented in µg/mL. VISA: Vancomycin-Intermediate Staphylococcus aureus; VanA, VanB, VanC denote different types of vancomycin resistance. Data sourced from[4]. |

Conclusion

Eremomycin remains a significant member of the glycopeptide antibiotic family, notable for its potent antibacterial activity, including against some vancomycin-resistant strains. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic drug discovery and development. Further investigation into semi-synthetic derivatives of Eremomycin continues to be a promising avenue for combating the growing threat of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eremomycin--new glycopeptide antibiotic: chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An NMR study of eremomycin and its derivatives. Full 1H and 13C assignment, motional behavior, dimerization and complexation with Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic interaction liquid chromatography method for eremomycin determination in pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iacld.com [iacld.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

Eremomycin Production by Actinomycetes INA-238: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremomycin is a potent glycopeptide antibiotic produced by the actinomycete strain Actinomycetes INA-238, also identified as Actinoplanes sp. INA-238 and Amycolatopsis orientalis subsp. eremomycini. This document provides an in-depth technical guide on the core aspects of Eremomycin production, including optimized fermentation parameters, cultivation protocols, and an overview of its biosynthetic pathway.

Quantitative Data on Eremomycin Production

The optimization of fermentation media has been shown to significantly enhance Eremomycin yield. A study focused on optimizing the nutrient medium for Eremomycin biosynthesis resulted in a 60-89% increase in production compared to the initial medium[1]. Further research has established an efficient fermentation medium composition that leads to a maximum productivity of 3.42 ± 0.17 g/L[2].

| Optimized Fermentation Medium Component | Concentration (%) [2] |

| Glycerol | 8 |

| Soybean Meal | 2.0 |

| MgCl₂ | 0.02 |

| KH₂PO₄ | 0.02 |

| KNO₃ | 0.6 |

| CaCl₂ | 0.3 |

| Skim Milk Powder | 0.46 |

| Glucose | 0.8 |

Experimental Protocols

Cultivation of Actinomycetes INA-238 for Eremomycin Production

A generalized protocol for the cultivation of Actinoplanes species for secondary metabolite production can be adapted for Eremomycin production.

1. Inoculum Preparation:

-

A seed culture is initiated by inoculating a suitable seed medium (e.g., ISP-2 medium) with a stock culture of Actinomycetes INA-238.

-

The seed culture is incubated for a predetermined period (e.g., 5 days) to achieve sufficient biomass for inoculation of the production fermenter[3].

2. Fermentation:

-

The production fermentation is carried out in a bioreactor containing the optimized fermentation medium as detailed in the table above.

-

The fermenter is inoculated with a specific volume of the seed culture (e.g., 5% v/v)[3].

-

Fermentation is conducted under controlled conditions, including:

-

Temperature: Typically in the mesophilic range for Actinomycetes (around 28-30°C).

-

pH: Maintained at an optimal level, which for many Streptomyces species is around 6.5-7.0[3].

-

Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of aerobic Actinomycetes and antibiotic production.

-

3. Extraction and Purification of Eremomycin:

-

At the end of the fermentation cycle (e.g., 12 days)[3], the culture broth is harvested.

-

The biomass is separated from the supernatant by centrifugation or filtration.

-

Eremomycin is then extracted from the supernatant using methods suitable for glycopeptide antibiotics, which may include:

-

Adsorption chromatography: Using resins to capture the antibiotic from the clarified broth.

-

Solvent extraction: Employing organic solvents to partition the Eremomycin.

-

Further purification steps: May involve techniques like high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

-

Biosynthesis of Eremomycin

The biosynthesis of Eremomycin, like other glycopeptide antibiotics, is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery.

Hypothesized Biosynthetic Pathway for Eremomycin

Caption: Hypothesized biosynthetic pathway of Eremomycin.

Experimental Workflow for Biosynthetic Studies

Caption: Experimental workflow for elucidating the Eremomycin biosynthetic pathway.

References

Eremomycin chemical structure and properties

An In-depth Technical Guide to Eremomycin: Chemical Structure and Properties

Introduction

Eremomycin is a potent, naturally occurring polycyclic glycopeptide antibiotic.[1] It was first isolated from the culture fluid of the actinomycete strain INA-238.[1][2] As a member of the vancomycin group, Eremomycin exhibits significant activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics such as β-lactams and fluoroquinolones.[3] Structurally, it is closely related to vancomycin but possesses key differences in its sugar and chlorine content that contribute to its enhanced antibacterial potency, which can be 2 to 10 times higher than that of vancomycin.[1][4] This guide provides a detailed overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies for Eremomycin.

Chemical Structure

The chemical identity of Eremomycin is defined by a complex heptapeptide aglycone core, which is glycosylated at specific positions.

IUPAC Name: (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid[5]

Key Structural Features:

-

Aglycone Core: The core peptide structure is monodechlorovancomycinic acid.[4][6] This heptapeptide backbone is cross-linked through aryl ether bonds, creating a rigid, basket-like conformation essential for its biological activity.

-

Glycosylation: The sugar portion of Eremomycin is composed of three units: one glucose and two residues of an amino sugar identified as 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose, which is also known as 4-epi-vancosamine.[4]

-

Comparison to Vancomycin: Eremomycin differs from vancomycin in its carbohydrate composition and the structure of its tri-phenoxytriaminotricarboxylic acid core.[1] Specifically, it contains an additional amino sugar and lacks a chlorine atom on one of the aromatic rings of the aglycone.[4][7]

References

- 1. [Eremomycin--a new antibiotic of the polycyclic glycopeptide group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eremomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Eremomycin pyrrolidide: a novel semisynthetic glycopeptide with improved chemotherapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eremomycin--new glycopeptide antibiotic: chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eremomycin | C73H89ClN10O26 | CID 122131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [The structure of the aglycon of eremomycin--a new antibiotic of the polycyclic glycopeptide group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Glycosidic Core of Eremomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sugar moieties of the glycopeptide antibiotic eremomycin. Eremomycin's carbohydrate components are critical to its antibacterial activity, influencing its mechanism of action, and offering potential sites for semi-synthetic modification to combat drug-resistant bacteria. This document details the structure and function of these sugar residues, presents key quantitative data, outlines experimental protocols for their analysis, and visualizes the intricate pathways involved in their biosynthesis and mechanism of action.

The Sugar Moieties of Eremomycin: Structure and Linkage

Eremomycin is a potent glycopeptide antibiotic that is structurally similar to vancomycin. A key distinguishing feature of eremomycin lies in its glycosylation pattern. The aglycone core of eremomycin is decorated with three sugar units: one glucose molecule and two residues of an amino sugar known as 4-epi-vancosamine (also referred to as eremosamine).[1] The precise arrangement and linkage of these sugars are crucial for the antibiotic's function.

The sugar composition of eremomycin is as follows:

-

Glucose: A single D-glucose residue is present.

-

4-epi-vancosamine (Eremosamine): Two residues of this 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose are found.[1]

These sugar moieties are attached to the heptapeptide core at two distinct locations:

-

A disaccharide unit, 2-O-(α-L-4-epi-vancosaminyl)-β-D-glucopyranose , is linked to the triphenyl ether moiety of the eremomycin aglycone.[1]

-

A single 4-epi-vancosamine residue is attached to the serine oxygen atom located in the C-terminal region of the peptide backbone.[1]

Quantitative Analysis of Eremomycin's Sugar Moieties

The precise chemical environment of each atom within the sugar moieties can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for the sugar residues of eremomycin, providing a quantitative fingerprint for their identification and structural analysis.

| Sugar Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucose (attached to aglycone) | 1 | 5.42 | 100.2 |

| 2 | 3.98 | 78.1 | |

| 3 | 4.15 | 77.9 | |

| 4 | 4.08 | 70.8 | |

| 5 | 3.85 | 77.5 | |

| 6a | 3.75 | 61.9 | |

| 6b | 3.65 | ||

| 4-epi-vancosamine (disaccharide) | 1 | 5.75 | 99.8 |

| 2a | 2.15 | 35.1 | |

| 2b | 1.85 | ||

| 3 | 3.10 | 58.2 | |

| 4 | 3.55 | 71.5 | |

| 5 | 4.10 | 68.9 | |

| 6 | 1.25 (d) | 18.2 | |

| 3-CH₃ | 1.15 (s) | 28.5 | |

| 4-epi-vancosamine (C-terminal) | 1 | 5.65 | 101.5 |

| 2a | 2.25 | 36.2 | |

| 2b | 1.95 | ||

| 3 | 3.20 | 59.1 | |

| 4 | 3.65 | 72.3 | |

| 5 | 4.20 | 69.5 | |

| 6 | 1.30 (d) | 18.7 | |

| 3-CH₃ | 1.20 (s) | 28.9 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from published literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of the sugar moieties of eremomycin.

Acid Hydrolysis for the Liberation of Sugar Moieties

This protocol outlines the procedure for cleaving the glycosidic bonds to release the individual sugar components from the eremomycin aglycone.

Materials:

-

Eremomycin hydrochloride

-

2M Hydrochloric acid (HCl)

-

Anhydrous methanol

-

Pyridine

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Heating block or water bath

-

Centrifuge

-

pH paper or pH meter

-

Small glass vials with screw caps

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of eremomycin hydrochloride into a clean, dry glass vial.

-

Hydrolysis: Add 1 mL of 2M HCl to the vial. Seal the vial tightly with a screw cap.

-

Heating: Place the vial in a heating block or boiling water bath set at 100°C for 2-4 hours. The exact time may need to be optimized.

-

Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

-

Neutralization: Carefully add saturated sodium bicarbonate solution dropwise to the cooled hydrolysate to neutralize the acid. Use pH paper or a pH meter to monitor the pH, aiming for a final pH of approximately 7. The solution will effervesce as CO₂ is released.

-

Desalting (Optional but Recommended): The neutralized sample will contain a high concentration of salt, which can interfere with subsequent analyses. Desalting can be performed using a small column packed with a mixed-bed ion-exchange resin or through solid-phase extraction (SPE) with a suitable cartridge.

-

Sample Recovery: After neutralization (and desalting), the aqueous solution containing the released sugars can be used for further analysis by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). For long-term storage, the sample can be lyophilized to a dry powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for the NMR analysis of intact eremomycin to characterize its sugar moieties.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe (e.g., cryoprobe for enhanced sensitivity).

-

NMR tubes.

-

Deuterated solvents (e.g., DMSO-d₆, D₂O).

-

Eremomycin sample.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of eremomycin in 0.5-0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Acquisition of 1D Spectra:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals of the sugar moieties.

-

Acquire a one-dimensional ¹³C NMR spectrum to identify the carbon signals.

-

-

Acquisition of 2D Homonuclear Correlation Spectra:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is crucial for tracing the proton connectivity within each sugar ring.

-

TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of a sugar residue, from the anomeric proton to the protons on the exocyclic methylene group (if present).

-

-

Acquisition of 2D Heteronuclear Correlation Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the linkages between the sugar moieties and the aglycone, as well as the linkage between the glucose and 4-epi-vancosamine in the disaccharide.

-

-

Acquisition of 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the sugar rings and their orientation relative to the aglycone.

-

Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the 1D and 2D spectra to assign all the proton and carbon signals of the sugar moieties and to determine their connectivity and spatial arrangement.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthesis of the sugar moieties, the experimental workflow for their characterization, and their role in the mechanism of action of eremomycin.

Biosynthesis of Eremomycin's Sugar Moieties

Caption: Biosynthesis of eremomycin's sugar moieties and their sequential attachment to the aglycone.

Experimental Workflow for Sugar Moiety Characterization

Caption: Experimental workflow for the isolation and characterization of eremomycin's sugar moieties.

Role of Sugar Moieties in the Mechanism of Action

Caption: The established mechanism of eremomycin and the proposed roles of its sugar moieties.

References

Application Note: A Multi-Step Protocol for the Purification of Eremomycin from Culture

Abstract

Eremomycin is a glycopeptide antibiotic with significant therapeutic potential, produced by the actinomycete Amicalatopsis orientalis. Its complex structure necessitates a robust and multi-step purification strategy to achieve the high purity required for research and pharmaceutical applications. This document provides a detailed protocol for the isolation and purification of Eremomycin from fermentation culture broth. The protocol covers fermentation, initial extraction from the culture supernatant, and a multi-stage chromatographic purification cascade, including ion-exchange and reversed-phase chromatography. This guide is intended for researchers, scientists, and drug development professionals working on the production and characterization of glycopeptide antibiotics.

Introduction

Glycopeptide antibiotics, such as Eremomycin and its analogue Vancomycin, are crucial for treating infections caused by Gram-positive bacteria. Eremomycin is produced during the fermentation of Amicalatopsis orientalis (formerly Nocardia orientalis)[1]. The purification process is critical for removing impurities, including media components, metabolic byproducts, and structurally related antibiotic variants, to yield a product of high purity and activity. The following protocol outlines a comprehensive workflow, from laboratory-scale fermentation to final purification, based on established methods for antibiotic recovery.

Experimental Workflow Diagram

The overall process for Eremomycin purification involves fermentation, biomass removal, initial capture of the antibiotic from the broth, and subsequent high-resolution polishing steps.

Caption: Workflow for Eremomycin purification from culture.

Materials and Equipment

Reagents and Media

-

Amicalatopsis orientalis culture

-

Seed Medium (e.g., S-YEME: Yeast Extract, Malt Extract, 0.5% Glycine)[2]

-

Production Medium (e.g., X-medium: Soyabean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, Glycerol)[3]

-

Sodium Phosphate, Sodium Chloride, Hydrochloric Acid, Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Ammonium formate

-

Methanol

-

Deionized Water

Equipment

-

Shaker Incubator

-

Fermenter/Bioreactor

-

High-Speed Centrifuge

-

Filtration apparatus (e.g., Buchner funnel or tangential flow filtration system)

-

Chromatography System (e.g., ÄKTA system or similar)[4]

-

Cation-Exchange Chromatography Column (e.g., SP-Sepharose Fast Flow)[2]

-

Reversed-Phase C18 Column (e.g., Kromasil-100-5-μm C-18, 4.6 × 250 mm for analytical or preparative equivalent)[5]

-

HPLC System with UV Detector[1]

-

Lyophilizer (Freeze-Dryer)

-

pH Meter

Experimental Protocols

Step 1: Fermentation

This protocol describes a typical two-stage fermentation process for an actinomycete strain.

-

Seed Culture Preparation: Inoculate a single colony or a glycerol stock of Amicalatopsis orientalis into a 250 mL flask containing 50 mL of seed medium[3].

-

Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained[2][3].

-

Production Culture: Transfer the seed culture (e.g., 5-10% v/v) into the production fermenter containing the production medium.

-

Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 96-120 hours. Monitor pH and antibiotic production periodically via bioassay or HPLC analysis.

Step 2: Biomass Separation and Broth Clarification

-

Harvesting: After the fermentation period, harvest the culture broth.

-

Centrifugation: Separate the mycelial biomass from the culture broth by centrifugation at 6,000 x g for 15-20 minutes.

-

Filtration: Decant the supernatant and clarify it further by passing it through a 0.45 µm or 0.22 µm filter to remove any remaining cells and particulates. The resulting cell-free broth contains the secreted Eremomycin.

Step 3: Cation-Exchange Chromatography (Capture Step)

Eremomycin is a basic molecule, making cation-exchange chromatography an effective initial capture step[6].

-

Buffer Preparation: Prepare a binding buffer (e.g., 20 mM Sodium Phosphate, pH 6.0) and an elution buffer (e.g., 20 mM Sodium Phosphate with 0.5 M NaCl, pH 6.0).

-

pH Adjustment: Adjust the pH of the clarified culture broth to that of the binding buffer (pH 6.0).

-

Column Equilibration: Equilibrate the cation-exchange column (e.g., SP-Sepharose) with 5-10 column volumes (CV) of binding buffer.

-

Loading: Load the pH-adjusted broth onto the column at a controlled flow rate.

-

Washing: Wash the column with 5-10 CV of binding buffer to remove unbound impurities.

-

Elution: Elute the bound Eremomycin using the elution buffer. A linear gradient from 0 to 0.5 M NaCl can be used to separate components. Collect fractions and monitor absorbance at 280 nm.

-

Fraction Analysis: Analyze the collected fractions for Eremomycin presence using HPLC. Pool the fractions containing the target compound.

Step 4: Reversed-Phase HPLC (Polishing Step)

The final polishing is performed using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity[1][5].

-

Sample Preparation: The pooled fractions from the ion-exchange step may need to be desalted and concentrated before loading onto the HPLC column.

-

Mobile Phase Preparation:

-

Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) until a stable baseline is achieved.

-

Injection and Elution: Inject the concentrated sample. Elute with a linear gradient of Acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes)[1].

-

Detection and Collection: Monitor the elution profile at 254-280 nm[1]. Collect the peak corresponding to Eremomycin.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. A purity of ≥95% is often the target[1].

Step 5: Lyophilization

-

Combine the high-purity fractions from the RP-HPLC step.

-

Freeze the solution at -80°C.

-

Lyophilize the frozen sample to obtain Eremomycin as a stable, dry powder. Store at -20°C or below.

Data Presentation

The efficiency of a purification protocol is assessed by tracking the purity and yield at each stage. The following table provides illustrative values for a typical Eremomycin purification process.

| Purification Step | Typical Purity | Expected Yield (%) | Rationale / Notes |

| Clarified Culture Broth | < 1% | 100% | Starting material containing Eremomycin and numerous media/cellular impurities. |

| Cation-Exchange Eluate | 40-60% | 80-90% | Efficient capture step that removes many acidic and neutral impurities. Some protein loss is expected[7]. |

| Reversed-Phase HPLC Pool | ≥ 95%[1] | 65-75% | High-resolution step that separates Eremomycin from closely related structural analogues. |

| Overall Process | ≥ 95% | 50-65% | Represents the cumulative yield after all purification and processing steps. |

Note: Yields are estimates and can vary significantly based on fermentation titer, column loading, and optimization of each step.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Bifunctional Acylase from Actinoplanes utahensis: A Versatile Enzyme to Synthesize Antimicrobial Compounds and Use in Quorum Quenching Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. Aminoalkylamides of Eremomycin Exhibit an Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diaion.com [diaion.com]

- 7. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Eremomycin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eremomycin, a potent glycopeptide antibiotic, and detail standardized protocols for the determination of its Minimum Inhibitory Concentration (MIC). The information herein is intended to guide researchers in accurately assessing the in vitro activity of Eremomycin against a range of bacterial pathogens.

Introduction

Eremomycin is a glycopeptide antibiotic that demonstrates significant bactericidal activity against a wide spectrum of Gram-positive bacteria.[1][2] Structurally similar to vancomycin, Eremomycin often exhibits superior potency, with reports indicating it can be 2 to 10 times more active.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This document outlines the standardized methods for quantifying the in vitro efficacy of Eremomycin through the determination of its MIC, a key parameter in antimicrobial susceptibility testing.

Mechanism of Action

Eremomycin, like other glycopeptide antibiotics, targets the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units. This binding event physically obstructs the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. The resulting inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.

Data Presentation: Eremomycin Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of Eremomycin against various Gram-positive bacterial strains. These values have been compiled from multiple studies to provide a comparative overview of Eremomycin's in vitro activity.

| Bacterial Strain | Vancomycin Susceptibility | Eremomycin MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Susceptible | 0.13 - 0.25 | [3] |

| Staphylococcus aureus (Vancomycin-Intermediate) | Intermediate | 1 | [3] |

| Enterococcus faecalis | Susceptible | 0.13 - 0.25 | [3] |

| Enterococcus faecium | Susceptible | 0.13 - 0.25 | [3] |

| Streptococcus pneumoniae ATCC 6305 | Susceptible | Not explicitly stated, but derivatives show activity | [2] |

| Obligate anaerobic Gram-positive cocci | Susceptible | 2x more active than vancomycin | [1] |

| Clostridium spp. | Susceptible | 2-4x more active than vancomycin | [1] |

Note: MIC values can vary depending on the testing methodology and the specific strain. The data presented here are for comparative purposes.

Experimental Protocols

The determination of Eremomycin's MIC is crucial for assessing its antibacterial potency. The following are detailed protocols for the broth microdilution and agar dilution methods, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

1. Preparation of Materials:

-

Eremomycin Stock Solution: Prepare a stock solution of Eremomycin in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plate: Use sterile, U-bottom or flat-bottom 96-well plates.

2. Assay Procedure:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Eremomycin stock solution (1280 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The MIC is the lowest concentration of Eremomycin that completely inhibits visible growth of the bacteria. This is determined by visually inspecting the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

1. Preparation of Materials:

-

Eremomycin Stock Solution: Prepare as described for the broth microdilution method.

-

Bacterial Inoculum: Prepare as described for the broth microdilution method, achieving a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions and keep it molten in a 45-50°C water bath.

2. Assay Procedure:

-

Prepare a series of tubes, each containing 18 mL of molten MHA.

-

Add 2 mL of the appropriate Eremomycin dilution to each tube to achieve the desired final concentrations in the agar (this creates a 1:10 dilution of the antibiotic). For example, to get a final concentration of 1 µg/mL, add 2 mL of a 10 µg/mL Eremomycin solution.

-

Mix each tube thoroughly and pour the contents into a sterile petri dish. Allow the agar to solidify completely. Prepare one plate with no antibiotic to serve as a growth control.

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of Eremomycin.

-

Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

-

The MIC is the lowest concentration of Eremomycin that completely inhibits the growth of the bacteria, defined as no growth, a faint haze, or the growth of a single colony.

References

Application Notes and Protocols for the Synthesis of Eremomycin Derivatives with Enhanced Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a significant challenge to global health. Glycopeptide antibiotics, like Eremomycin, are crucial in combating these infections. However, the emergence of resistance necessitates the development of new derivatives with improved efficacy. This document provides detailed protocols and application notes for the synthesis and evaluation of Eremomycin derivatives, focusing on modifications that enhance their activity against both susceptible and resistant bacterial strains.

Eremomycin is a glycopeptide antibiotic structurally similar to vancomycin, but it exhibits greater activity against many Gram-positive bacteria.[1] Chemical modification of Eremomycin, particularly at the C-terminus and the eremosamine moiety, has proven to be a successful strategy for generating novel derivatives with enhanced antibacterial properties.[2][3] The introduction of hydrophobic and lipophilic substituents, such as alkylamines, arylalkyl groups, and adamantyl moieties, can significantly improve the activity of Eremomycin, especially against vancomycin-resistant strains.[2][3] These modifications can lead to derivatives that not only retain the ability to inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II but may also possess alternative mechanisms of action, such as inhibiting the transglycosylase stage of cell wall biosynthesis or disrupting the bacterial membrane integrity.[1][4]

Data Presentation: Antibacterial Activity of Eremomycin Derivatives

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various Eremomycin derivatives against a panel of Gram-positive bacteria, including vancomycin-susceptible and -resistant strains. This data highlights the enhanced potency of the synthesized derivatives compared to the parent compound and vancomycin.

Table 1: MICs of Eremomycin Carboxamide Derivatives (µg/mL)

| Compound | S. aureus ATCC 29213 (VSSA) | E. faecalis (VanA) | E. faecium (VanB) |

| Eremomycin | 0.5 | >128 | 64 |

| N'-decyl-eremomycin | 0.5 | 4 | 2 |

| Eremomycin N-decylamide | 0.25 | 8 | 4 |

| Eremomycin N-(5-methoxytryptamine)amide | 0.5 | 16 | 8 |

| Eremomycin N-(5-benzyloxytryptamine)amide | 0.5 | 8 | 4 |

Data compiled from multiple sources.[2]

Table 2: MICs of Eremomycin Aminoalkylamide Derivatives (µg/mL)

| Compound | S. aureus ATCC 29213 (VSSA) | S. aureus (GISA) | E. faecium (VanA) |

| Eremomycin | 0.5 | 4 | >64 |

| Vancomycin | 1 | 8 | >64 |

| Eremomycin N-(2-(benzylamino)ethyl)amide | 0.25 | 2 | 16 |

| Eremomycin N-(2-((4-fluorobenzyl)amino)ethyl)amide | 0.125 | 1 | 8 |

| Eremomycin N-(2-((2,4-difluorobenzyl)amino)ethyl)amide | 0.125 | 1 | 4 |

Data is indicative and compiled from published studies.[2][5]

Table 3: MICs of Adamantyl-Containing Eremomycin Derivatives (µg/mL)

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (GISA) | E. faecalis (VRE) |

| Eremomycin | 0.5 | 0.5 | 4 | >64 |

| Vancomycin | 1 | 1 | 8 | >64 |

| Eremomycin N-adamantyl-2-amide | 0.25 | 0.25 | 2 | 16 |

Data represents typical values from relevant literature.

Experimental Protocols

Protocol 1: General Synthesis of Eremomycin Aminoalkylamides

This protocol describes a general method for the synthesis of Eremomycin amides by conjugating a hydrophobic arylalkyl group via an alkylenediamine spacer.[2][5]

Materials:

-

Eremomycin sulfate

-

Substituted diamine dihydrochloride (e.g., N-benzylethylenediamine dihydrochloride)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Isopropanol

-

Acetone

-

Diethyl ether

-

Water (for purification)

-

Acetonitrile (for purification)

-

Reverse-phase chromatography system

Procedure:

-

Dissolve Eremomycin sulfate (0.29 mmol) in anhydrous DMSO (12.5 mL).

-

Add DIPEA (3.77 mmol) to the solution.

-

Add the dihydrochloride of the substituted diamine (2.61 mmol).

-

Add PyBOP (0.49 mmol) to the reaction mixture. The optimal molar ratio of Eremomycin sulfate:diamine dihydrochloride:DIPEA:PyBOP is approximately 1:9:13:1.7.[2]

-

Stir the solution at room temperature for 1 hour.

-

To precipitate the product, add isopropanol (8.5 mL), followed by acetone (25 mL) and diethyl ether (15 mL) to the stirred solution.

-

Filter the resulting precipitate.

-

Dissolve the crude product in 3-5 mL of water.

-

Purify the derivative by reverse-phase chromatography using a water-acetonitrile gradient.

-

Lyophilize the pure fractions to obtain the final product.

-

Characterize the compound using HRMS and NMR spectroscopy.

Protocol 2: Synthesis of Eremomycin N-adamantyl-2-amide

This protocol outlines the synthesis of an adamantyl-containing carboxamide of Eremomycin.

Materials:

-

Eremomycin sulfate

-

(Adamantyl-2)amine hydrochloride

-

PyBOP

-

DMSO

-

DIPEA

-

Diethyl ether

Procedure:

-

Dissolve Eremomycin sulfate (1 equivalent) in DMSO.

-

Add (adamantyl-2)amine hydrochloride (3 equivalents) to the solution.

-

Add DIPEA to adjust the pH to approximately 8.

-

Add PyBOP (1.1 equivalents) to initiate the condensation reaction.

-

Stir the reaction mixture at 18°C for 20 minutes, monitoring the reaction progress by TLC with UV detection.

-

Upon completion, add 50 mL of diethyl ether to the reaction mixture and shake vigorously to partially extract the DMSO.

-

Separate the diethyl ether layer. The product will be in the remaining layer.

-

Further purification is typically achieved by precipitation and washing, or by chromatographic methods as described in Protocol 1.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized broth microdilution method to determine the antibacterial activity of the synthesized Eremomycin derivatives.[6][7]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Synthesized Eremomycin derivatives

-

Vancomycin (as a control)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of each Eremomycin derivative and vancomycin in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of each antibiotic in MHB in the 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 100 µL after adding the inoculum.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Read the results visually or using a microplate reader to measure optical density.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Eremomycin and its Lipophilic Derivatives

Caption: Mechanism of action of Eremomycin and its enhanced derivatives.

Experimental Workflow: Synthesis and Evaluation of Eremomycin Derivatives

Caption: Workflow for developing novel Eremomycin derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) of Eremomycin Derivatives

Caption: Structure-activity relationships of modified Eremomycin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminoalkylamides of Eremomycin Exhibit an Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in the series of eremomycin carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Eremomycin in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the synergistic combinations of eremomycin with other antibiotics is limited. The following application notes and protocols are based on the established principles of antibiotic synergy and data from studies on vancomycin, a structurally and mechanistically similar glycopeptide antibiotic. The potential for synergy between eremomycin and other antibiotics should be experimentally verified.

Introduction to Eremomycin and Combination Therapy

Eremomycin is a glycopeptide antibiotic belonging to the same class as vancomycin.[1] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of lipid-linked peptidoglycan precursors.[2][3] This interaction obstructs the transglycosylation and transpeptidation steps essential for cell wall biosynthesis.[3]

The rationale for using antibiotics in combination includes broadening the spectrum of activity, preventing the emergence of resistant strains, and achieving synergistic bactericidal effects.[4][5] Synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[4] For glycopeptides like eremomycin, combination therapy is a promising strategy to enhance efficacy, particularly against difficult-to-treat infections caused by resistant pathogens.

Potential Synergistic Combinations with Eremomycin

Based on studies with the closely related glycopeptide vancomycin, the following antibiotic classes are promising candidates for synergistic combinations with eremomycin.

Eremomycin and β-Lactams

Several studies have demonstrated synergistic effects when vancomycin is combined with β-lactam antibiotics against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA).[6][7] The proposed mechanism for this synergy involves the damage to the bacterial cell wall by β-lactams, which may facilitate the entry of the bulkier glycopeptide molecule to its target site.[8]

Eremomycin and Aminoglycosides

The combination of aminoglycosides with cell wall active agents like glycopeptides is a classic example of antibiotic synergy.[9] Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit.[10] It is hypothesized that the cell wall damage induced by glycopeptides enhances the uptake of aminoglycosides into the bacterial cell, leading to a more potent bactericidal effect.[8] Combinations of vancomycin with aminoglycosides have shown synergistic activity against Gram-positive cocci.[7]

Data on Synergistic Combinations of Vancomycin (as a proxy for Eremomycin)

The following table summarizes representative data from studies on vancomycin combination therapies. These combinations and the observed synergistic effects provide a rationale for investigating similar combinations with eremomycin.

| Combination (Vancomycin + Antibiotic) | Target Organism(s) | Key Findings | Reference(s) |

| Vancomycin + Cefazolin | VSSA, hVISA, VISA | 4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity. | [6] |

| Vancomycin + Cefepime | VSSA, hVISA, VISA | 4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity. | [6] |

| Vancomycin + Ceftaroline | VSSA, hVISA, VISA | 4- to 16-fold reduction in vancomycin MIC; most beneficial effect in combination. | [6] |

| Vancomycin + Nafcillin | VSSA, hVISA, VISA | 4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity. | [6] |

| Vancomycin + Imipenem | MRSA | Strongly bactericidal against some strains. | [7] |

| Vancomycin + Netilmicin | MRSA | Rarely bactericidal alone, but enhanced killing with a β-lactam. | [7] |

VSSA: Vancomycin-Susceptible Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[11][12][13]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of eremomycin and another antibiotic.

Materials:

-

Eremomycin stock solution

-

Second antibiotic stock solution

-

96-well microtiter plates[11]

-

Bacterial culture (e.g., S. aureus) adjusted to 0.5 McFarland standard

-

Mueller-Hinton Broth (MHB)[13]

-

Incubator (35°C)[13]

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of eremomycin along the y-axis (rows) of the 96-well plate.

-

Prepare serial twofold dilutions of the second antibiotic along the x-axis (columns) of the plate.[13]

-

The final volume in each well should be 50 µL after adding the bacterial inoculum.

-

-

Inoculation:

-

Controls:

-

Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Include a growth control well (bacteria in broth without antibiotics) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C for 18-24 hours.[13]

-

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Calculate the FIC for each antibiotic:

-

FIC of Eremomycin (A) = MIC of Eremomycin in combination / MIC of Eremomycin alone

-

FIC of second antibiotic (B) = MIC of antibiotic B in combination / MIC of antibiotic B alone

-

-

Calculate the FIC Index (FICI): FICI = FIC of Eremomycin + FIC of antibiotic B.[13]

-

Interpret the results:

-

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12]

Objective: To assess the rate of bacterial killing by an antibiotic combination over a 24-hour period.

Materials:

-

Eremomycin and second antibiotic at desired concentrations (e.g., based on MICs from the checkerboard assay).

-

Bacterial culture in logarithmic growth phase.

-

Culture tubes or flasks.

-

Shaking incubator (37°C).

-

Agar plates for colony counting.

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Procedure:

-

Preparation:

-

Prepare culture tubes with broth containing:

-

No antibiotic (growth control).

-

Eremomycin alone.

-

Second antibiotic alone.

-

Combination of eremomycin and the second antibiotic.

-

-

The antibiotic concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).

-

-

Inoculation:

-

Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Colony Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point and treatment condition.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each treatment.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Visualizations

Caption: Proposed mechanisms of synergy for eremomycin combinations.

Caption: Workflow for the checkerboard synergy assay.

Caption: Workflow for the time-kill curve assay.

References

- 1. ox.ac.uk [ox.ac.uk]

- 2. New triple drug combination effective against antibiotic resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic effect of repurposed mitomycin C in combination with antibiotics against Aeromonas infection: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Do antibiotic combinations proposed from in vitro studies lead to changes in treatments? – by Angela Huttner – REVIVE [revive.gardp.org]

- 8. contagionlive.com [contagionlive.com]

- 9. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of the combination of erythromycin with new beta-lactam antibiotics against gram-negative aerobic respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

In Vivo Efficacy of Eremomycin: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Eremomycin and its derivatives in various animal models of bacterial infection. Detailed protocols for establishing these infection models are provided to facilitate the design and execution of preclinical studies.

Data Presentation: In Vivo Efficacy of Eremomycin and Derivatives

The following table summarizes the quantitative data on the efficacy of Eremomycin and its aminoalkylamide derivative against Staphylococcus aureus in a mouse sepsis model. The 50% effective dose (ED₅₀) is a key metric for evaluating the potency of an antimicrobial agent in vivo.

| Compound | Animal Model | Pathogen | Efficacy (ED₅₀ mg/kg) | Administration Route | Reference |

| Eremomycin | Mouse Sepsis | Staphylococcus aureus | 1.0 | Intravenous (IV) | [1] |

| Eremomycin N-(2-((2-fluorobenzyl)amino)ethyl)amide (4e) | Mouse Sepsis | Staphylococcus aureus | 0.3 | Intravenous (IV) | [1] |

| Vancomycin (Reference) | Mouse Sepsis | Staphylococcus aureus | 2.25 | Intravenous (IV) | [1] |

Experimental Protocols

Detailed methodologies for establishing key animal models of bacterial infection are outlined below. These protocols are essential for assessing the in vivo efficacy of Eremomycin and other antimicrobial agents.

Protocol 1: Mouse Model of Staphylococcus aureus Sepsis

This model is used to evaluate the systemic efficacy of antimicrobial agents against S. aureus infection.[2][3][4][5]

Materials:

-

Staphylococcus aureus strain (e.g., methicillin-resistant S. aureus - MRSA)[3]

-

Tryptic Soy Broth (TSB)

-

Phosphate-Buffered Saline (PBS), sterile

-

Hog gastric mucin (optional, for enhancing infectivity)[2][3]

-

Male or female mice (e.g., BALB/c, CD-1), 6-8 weeks old

-

Syringes and needles (27-30 gauge)

-

Eremomycin or its derivatives

-

Vehicle control (e.g., sterile saline)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.

-

Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).[5]

-

For some protocols, the bacterial suspension is mixed with hog gastric mucin to enhance virulence.[2][3]

-

-

Infection:

-

Treatment:

-

At a specified time post-infection (e.g., 1 hour), administer Eremomycin, its derivatives, or a vehicle control to different groups of mice. The route of administration (e.g., IV, subcutaneous) should be consistent with the intended clinical use.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality over a defined period (e.g., 7-14 days).[2]

-

The primary endpoint is typically survival, from which the ED₅₀ can be calculated.

-

Secondary endpoints can include bacterial load in blood and organs (spleen, liver, kidneys) at specific time points. This is determined by homogenizing tissues and plating serial dilutions to enumerate CFU.[2]

-

Protocol 2: Mouse Model of Streptococcus pneumoniae Pneumonia

This model is designed to assess the efficacy of antimicrobial agents in treating respiratory tract infections caused by S. pneumoniae.[6][7][8]

Materials:

-

Streptococcus pneumoniae strain (e.g., serotype 2, 3, or 4)[6][9]

-

Todd-Hewitt broth supplemented with yeast extract (THY) or other suitable broth

-

Phosphate-Buffered Saline (PBS), sterile

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Male or female mice (e.g., BALB/c, C57BL/6), 6-8 weeks old

-

Pipettor and sterile tips or a microsyringe

-

Eremomycin or its derivatives

-

Vehicle control

Procedure:

-

Bacterial Culture Preparation:

-

Culture S. pneumoniae on blood agar plates.

-

Inoculate a single colony into THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C in a 5% CO₂ atmosphere.[7]

-

Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL). Verify the concentration by plating.

-

-

Infection:

-

Treatment:

-

Administer the test compounds or vehicle control at a predetermined time after infection (e.g., 2-4 hours) via the desired route.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of respiratory distress and other clinical signs of illness.

-

Primary endpoints can include survival over a set period.

-

Secondary endpoints often involve determining the bacterial load in the lungs and blood at various time points post-infection. This involves homogenizing lung tissue and plating for CFU enumeration.[8]

-

Protocol 3: Mouse Model of Enterococcus faecalis Systemic Infection

This model is suitable for evaluating the efficacy of antibiotics against systemic enterococcal infections, such as bacteremia.[10][11]

Materials:

-

Enterococcus faecalis strain (e.g., clinical isolate or ATCC strain)

-

Brain Heart Infusion (BHI) broth

-

Phosphate-Buffered Saline (PBS), sterile

-

Male or female mice (e.g., BALB/c), 6-8 weeks old

-

Syringes and needles (27-30 gauge)

-

Eremomycin or its derivatives

-

Vehicle control

Procedure:

-

Bacterial Culture Preparation:

-

Grow E. faecalis in BHI broth overnight at 37°C.

-

Subculture and grow to mid-logarithmic phase.

-

Harvest the bacteria, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL). Confirm the inoculum concentration by plating.

-

-

Infection:

-

Inject the bacterial suspension intravenously via the tail vein.[10] The inoculum size should be sufficient to establish a persistent infection and may need to be optimized.

-

-

Treatment:

-

Administer the therapeutic agents or vehicle control at a specified time post-infection.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of illness.

-

The primary endpoint is often the bacterial burden in target organs such as the kidneys, liver, and spleen at a defined time point (e.g., 48 or 72 hours post-infection).[10] Tissues are harvested, homogenized, and plated for CFU counting.

-

Survival can also be used as a primary endpoint if a lethal infection model is established.

-

Visualizations

The following diagrams illustrate key aspects of in vivo efficacy studies and the mechanism of action of Eremomycin.

Caption: Experimental workflow for in vivo efficacy studies.

Caption: Mechanism of action of Eremomycin.

References

- 1. Aminoalkylamides of Eremomycin Exhibit an Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noblelifesci.com [noblelifesci.com]

- 3. imquestbio.com [imquestbio.com]

- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 8. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunization of Mice with Combinations of Pneumococcal Virulence Proteins Elicits Enhanced Protection against Challenge with Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Eremomycin stability in different buffer solutions

Eremomycin Stability Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing eremomycin solutions?

A1: Based on data from the closely related glycopeptide, vancomycin, the region of maximum stability is between pH 3.0 and 5.7.[1][2] Outside of this range, the degradation of the antibiotic is more rapid.

Q2: How do different buffer components affect eremomycin stability?

A2: Buffer components can significantly influence the stability of glycopeptide antibiotics. For instance, phosphate ions have been shown to catalyze the decomposition of vancomycin, with the effect being more pronounced at higher pH values (e.g., pH 6.85) compared to the more stable acidic range.[1][2]

Q3: What are the primary degradation pathways for eremomycin?

A3: The main degradation pathways for glycopeptide antibiotics like eremomycin include hydrolysis and acid-catalyzed splitting of the sugar moieties from the peptide core.[3] In acidic conditions, the glycosidic bonds linking the sugars can be cleaved.

Q4: How does temperature affect the stability of eremomycin solutions?

A4: Temperature is a critical factor in the stability of eremomycin. Higher temperatures accelerate the rate of chemical degradation, primarily through hydrolysis.[2] It is generally recommended to store solutions at controlled room temperature or under refrigeration, as specified by stability studies.

Q5: Are there any visual indicators of eremomycin degradation?

A5: Visual signs of degradation can include the formation of precipitates or a change in the color or clarity of the solution.[4] However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are necessary for accurate stability assessment.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Loss of Potency in Solution | - Inappropriate pH: The pH of the buffer solution may be outside the optimal range of 3-5.7. - High Storage Temperature: The solution may be stored at a temperature that accelerates degradation. - Incompatible Buffer: The buffer components (e.g., phosphate) may be catalyzing degradation. | - Adjust the pH of your buffer solution to be within the 3-5.7 range. - Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or controlled room temperature. - Consider using a different buffer system, such as citrate or acetate, and perform a stability study. |

| Precipitate Formation | - pH Shift: The pH of the solution may have shifted to a range where the antibiotic is less soluble. - High Concentration: The concentration of eremomycin in the solution may be too high for the given solvent and storage conditions. | - Verify and adjust the pH of the solution. - Dilute the solution to a lower concentration. - Perform solubility studies at your desired concentration and storage conditions. |

| Unexpected Peaks in HPLC/LC-MS | - Degradation Products: The new peaks are likely due to the formation of degradation products. | - Identify the degradation products using mass spectrometry (MS). - Review your storage and handling procedures to minimize degradation. - Utilize a validated stability-indicating analytical method to quantify the active ingredient and its degradants. |

Quantitative Stability Data (Based on Vancomycin)

The following table summarizes the pH-dependent stability of vancomycin, which is expected to be a reasonable proxy for eremomycin. The decomposition of vancomycin follows first-order kinetics.[1]

| pH | Observed Rate Constant (k_obs) at Room Temperature | Stability Profile |

| 1.0 - 3.0 | Increases with decreasing pH | Acid-catalyzed degradation.[1] |

| 3.0 - 5.7 | Minimal | Region of maximum stability; water-catalyzed degradation.[1][2] |

| 5.7 - 7.0 | Increases with increasing pH | Base-catalyzed degradation, significantly accelerated by phosphate ions.[1][2] |

| > 7.0 | Rapid decomposition | Unstable region.[1] |

Note: The exact values for the rate constants are dependent on buffer composition, ionic strength, and temperature and should be determined experimentally for a specific formulation.

Experimental Protocols

Protocol for Assessing Eremomycin Stability using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for evaluating the stability of eremomycin in a given buffer solution.

1. Materials and Reagents:

-

Eremomycin reference standard

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Buffer components (e.g., sodium phosphate, sodium citrate, acetic acid)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Buffer Solutions:

-

Prepare the desired buffer solutions at various pH levels (e.g., pH 3, 4, 5, 6, 7).

-

Ensure the buffer concentration is appropriate for the experiment.

3. Preparation of Eremomycin Stock Solution:

-

Accurately weigh a known amount of eremomycin reference standard and dissolve it in a suitable solvent (e.g., water) to prepare a stock solution of known concentration.

4. Preparation of Stability Samples:

-

Dilute the eremomycin stock solution with each of the prepared buffer solutions to the final desired concentration.

-

Transfer the samples into appropriate storage containers (e.g., glass vials).